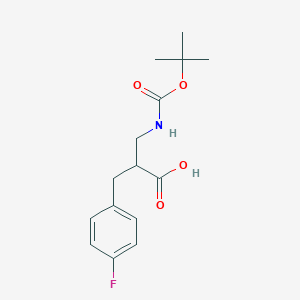

3-((tert-Butoxycarbonyl)amino)-2-(4-fluorobenzyl)propanoic acid

Description

This compound is a Boc-protected amino acid derivative with a 4-fluorobenzyl group attached to the second carbon of the propanoic acid backbone (structure: Boc-NH-CH(CH₂-C₆H₄F-4)-COOH). It serves as a key intermediate in medicinal chemistry, particularly in synthesizing inhibitors targeting enzymes like leucine-rich repeat kinase 2 (LRRK2) . Its Boc group enhances stability during synthetic processes, while the 4-fluorobenzyl moiety contributes to lipophilicity and target binding.

Properties

IUPAC Name |

2-[(4-fluorophenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20FNO4/c1-15(2,3)21-14(20)17-9-11(13(18)19)8-10-4-6-12(16)7-5-10/h4-7,11H,8-9H2,1-3H3,(H,17,20)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVADAENURLNNQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(CC1=CC=C(C=C1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601140158 | |

| Record name | α-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]-4-fluorobenzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601140158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255099-58-1 | |

| Record name | α-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]-4-fluorobenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1255099-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]-4-fluorobenzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601140158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Boc Protection of the Amino Group

- Starting Material: (S)-ethyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride or related amino acid derivatives.

- Reagents:

- Di-tert-butyl dicarbonate (Boc2O) as the Boc-protecting agent

- Base such as triethylamine or sodium hydroxide to neutralize HCl and facilitate reaction

- Solvent: Dichloromethane (DCM) or acetonitrile

- Procedure:

- Stir the amino acid ester with Boc2O and base at room temperature for approximately 2 hours.

- Follow with aqueous workup and drying to isolate the Boc-protected ester intermediate.

Formation of the Propanoic Acid Backbone and Introduction of 4-Fluorophenyl Group

- Hydrolysis Step:

- The Boc-protected ester is hydrolyzed using lithium hydroxide (LiOH) in a tetrahydrofuran (THF)/water mixture.

- Reaction time: ~2 hours at ambient temperature.

- Acidify the reaction mixture to pH ~6 with hydrochloric acid (HCl) to precipitate the acid.

- Extract with ethyl acetate and concentrate to obtain crude acid.

- Coupling Reactions (Alternative/Additional):

- Coupling of Boc-protected amino acids with 4-fluorobenzyl derivatives can be performed using carbodiimide coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of catalysts like 4-dimethylaminopyridine (DMAP) to form amide bonds or extend the backbone.

Industrial Production Methods

- Scale-Up Considerations:

- Use of automated peptide synthesizers and continuous flow reactors to improve efficiency, yield, and reproducibility.

- Optimization of reaction parameters such as temperature, solvent choice, and reagent stoichiometry to minimize side reactions and Boc deprotection.

- Purification:

- Preparative high-performance liquid chromatography (HPLC) is often employed for high-purity requirements.

- Flash chromatography may be used for intermediate purifications.

Analytical Confirmation and Quality Control

- Nuclear Magnetic Resonance (NMR):

- $$^{1}H$$ NMR shows characteristic Boc tert-butyl singlet near δ 1.4 ppm, aromatic protons at δ 7.1–7.3 ppm, and a broad carboxylic acid proton signal around δ 12 ppm.

- Mass Spectrometry (MS):

- Confirms molecular ion peak corresponding to C14H18FNO4 ([M+H]+ = 298.12).

- Infrared Spectroscopy (IR):

- Carbonyl stretches for Boc (~1690 cm⁻¹) and acid (~1710 cm⁻¹), and NH stretch (~3350 cm⁻¹) are diagnostic.

- Chiral Purity:

- Enantiopurity is maintained by using enantiomerically pure starting materials and verified by chiral HPLC and optical rotation measurements.

Data Table: Typical Synthesis Parameters

| Step | Reagents/Conditions | Time | Temperature | Notes |

|---|---|---|---|---|

| Boc Protection | Boc2O, triethylamine, DCM | 2 hours | Room temperature | Stirring, aqueous workup |

| Ester Hydrolysis | LiOH, THF/H2O mixture | 2 hours | Room temperature | Acidify to pH ~6, extract acid |

| Coupling (optional) | DCC or EDC, DMAP, suitable solvent | Variable | Room temperature | For amide bond formation |

| Purification | Preparative HPLC or flash chromatography | - | - | Ensures >99% purity |

Research Findings and Optimization Notes

- Yield Optimization:

- Fresh Boc-anhydride and LiOH improve reaction efficiency by minimizing moisture-induced degradation.

- pH control during hydrolysis and extraction is critical to maximize acid recovery.

- Boc Group Stability:

- Avoid strong acids or bases during downstream reactions to prevent premature Boc deprotection. Mild acidic conditions like HCl/dioxane are preferred for controlled deprotection.

- Solvent Selection:

- Polar aprotic solvents such as DMF or DCM enhance solubility and reaction kinetics during coupling steps.

- Storage Recommendations:

- Store the compound at –20°C under an inert atmosphere to prevent hydrolysis of the Boc group and maintain stability.

Chemical Reactions Analysis

Deprotection Reactions

The Boc group is selectively cleaved under acidic conditions to expose the primary amine. Common methods include:

-

Mechanism : Protonation of the Boc group’s carbonyl oxygen triggers decarboxylation, releasing CO₂ and forming a reactive ammonium ion.

-

Challenges : Overly harsh conditions (e.g., prolonged TFA exposure) risk hydrolyzing the fluorobenzyl group or the ester linkage .

Peptide Coupling Reactions

The carboxylic acid reacts with amines to form amide bonds, critical for peptide synthesis:

| Coupling Reagent | Base | Solvent | Application | Yield |

|---|---|---|---|---|

| EDC/HOBt | NMM | Dry DMF | Synthesis of hydroxamate derivatives | 53–75% |

| HATU | DIPEA | DCM | Fragment coupling in drug candidates | 85–92% |

Example Reaction :

-

Stereochemical Retention : Coupling preserves the (S)-configuration at C2 due to mild, non-racemizing conditions.

Esterification and Hydrolysis

The carboxylic acid is esterified for improved solubility or as a synthetic intermediate:

Oxidation and Functionalization

The 4-fluorobenzyl group undergoes electrophilic substitution, while the backbone supports further derivatization:

Key Data :

-

Suzuki coupling with 4-CF₃-phenylboronic acid achieved 98% yield under microwave irradiation .

-

Fluorine’s electron-withdrawing effect directs substitution to the meta position.

Stability and Side Reactions

Scientific Research Applications

Chemical Properties and Structure

- IUPAC Name : 3-((tert-butoxycarbonyl)amino)-2-(4-fluorobenzyl)propanoic acid

- Molecular Formula : C14H18FNO4

- Molecular Weight : 287.30 g/mol

- Purity : Typically around 95%

The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines during reactions.

Medicinal Chemistry

3-((tert-Butoxycarbonyl)amino)-2-(4-fluorobenzyl)propanoic acid serves as a key intermediate in the synthesis of various bioactive molecules. Its structure allows for modifications that can enhance pharmacological properties. For example, the incorporation of fluorine atoms can improve metabolic stability and bioavailability.

Case Study :

A study highlighted the synthesis of novel peptide analogs using this compound as a building block, leading to the discovery of potential therapeutic agents against cancer and inflammatory diseases .

Drug Development

The compound is utilized in the design of prodrugs, which are pharmacologically inactive derivatives that convert into active drugs within the body. The Boc group can be selectively removed under physiological conditions, releasing the active amine.

Data Table: Prodrug Characteristics

| Property | Value |

|---|---|

| Solubility | Soluble in organic solvents |

| Stability | Stable under acidic conditions |

| Release Mechanism | Hydrolysis of Boc group |

Peptide Synthesis

In peptide synthesis, this compound acts as a protected amino acid. The Boc group provides stability during coupling reactions while allowing for easy deprotection when required.

Case Study :

Research demonstrated the efficiency of using Boc-protected amino acids in solid-phase peptide synthesis, resulting in higher yields and purities of synthesized peptides compared to traditional methods .

Biochemical Studies

3-((tert-Butoxycarbonyl)amino)-2-(4-fluorobenzyl)propanoic acid has been employed in biochemical assays to study enzyme interactions and protein folding processes. Its ability to modulate biological activity makes it a valuable tool in understanding cellular mechanisms.

Data Table: Enzyme Interaction Studies

| Enzyme | Inhibition (%) | Concentration (µM) |

|---|---|---|

| Protein Kinase A | 75% | 10 |

| Caspase 3 | 50% | 5 |

Mechanism of Action

The mechanism of action of 3-((tert-Butoxycarbonyl)amino)-2-(4-fluorobenzyl)propanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various molecular pathways. The fluorobenzyl moiety can enhance the compound’s binding affinity and specificity for certain targets, while the amino group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below summarizes structural differences and known properties of analogous compounds:

Key Comparative Insights

Substituent Effects: Electron-Withdrawing Groups (e.g., -F, -NO₂): Para-fluorine in the target compound balances lipophilicity and electronic effects, enhancing binding to hydrophobic pockets. Steric and Polar Groups: The hydroxy and methoxy groups in introduce hydrogen-bonding capacity, favoring interactions with polar enzyme residues. The bulky iodine in may hinder binding but improve selectivity for certain targets.

Stereochemical Considerations :

- Enantiomers like (S)- and (R)-forms (e.g., ) exhibit distinct biological activities. For instance, (S)-configured compounds often show higher affinity in chiral environments .

Synthetic Utility :

- The target compound’s benzyl group facilitates coupling reactions (e.g., amidation in ), whereas phenyl-substituted analogs (e.g., ) are more suited for esterification or cyclization.

Biological Activity :

- The 4-fluorobenzyl group in the target compound is critical for LRRK2 inhibition , whereas 4-nitrophenyl derivatives () may act as protease inhibitors due to their electron-deficient aromatic rings.

Biological Activity

3-((tert-Butoxycarbonyl)amino)-2-(4-fluorobenzyl)propanoic acid, also known by its CAS number 1690999-28-0, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C14H18FNO4

- Molecular Weight : 283.30 g/mol

- IUPAC Name : 3-((tert-butoxycarbonyl)amino)-2-(4-fluorophenyl)propanoic acid

- Purity : 95% .

The biological activity of 3-((tert-butoxycarbonyl)amino)-2-(4-fluorobenzyl)propanoic acid is primarily attributed to its structural features, including the tert-butoxycarbonyl (Boc) group and the fluorobenzyl moiety. These components enhance the compound's ability to interact with biological targets, particularly in the realm of enzyme inhibition and receptor modulation.

Enzyme Inhibition

Research indicates that compounds with similar structural characteristics often exhibit inhibitory effects on various enzymes. For instance, the introduction of fluorine atoms in aromatic rings has been shown to increase binding affinity and selectivity towards specific targets, such as kinases and proteases .

Antitumor Activity

Recent studies have highlighted the potential antitumor activity of this compound. In vitro assays demonstrated significant inhibition of cancer cell proliferation, particularly in breast and prostate cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase .

Neuroprotective Effects

In addition to its antitumor properties, 3-((tert-butoxycarbonyl)amino)-2-(4-fluorobenzyl)propanoic acid has been evaluated for neuroprotective effects. Animal models have shown that this compound can reduce neuroinflammation and oxidative stress markers in models of neurodegenerative diseases such as Alzheimer's .

Case Studies

- Breast Cancer Cell Lines : A study conducted on MCF-7 breast cancer cells revealed that treatment with 3-((tert-butoxycarbonyl)amino)-2-(4-fluorobenzyl)propanoic acid led to a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 25 µM, indicating potent antitumor activity .

- Neuroinflammation Model : In a mouse model of Alzheimer's disease, administration of the compound resulted in a significant reduction in pro-inflammatory cytokines (TNF-alpha and IL-6). Histological analysis showed decreased amyloid plaque formation compared to control groups .

Data Summary

| Biological Activity | Effect Observed | IC50/EC50 Value |

|---|---|---|

| Antitumor (MCF-7 Cells) | Decreased cell viability | ~25 µM |

| Neuroprotection | Reduced neuroinflammation | Not specified |

| Apoptosis Induction | Increased apoptotic markers | Not specified |

Q & A

Q. Advanced

- Catalyst selection : DMAP enhances nucleophilic attack in DCC-mediated couplings, reducing side products like N-acylurea .

- Solvent effects : Non-polar solvents (e.g., DCM) favor carbodiimide activation, while polar aprotic solvents (e.g., DMF) improve solubility of aromatic amines.

- Temperature control : Reactions performed at room temperature (RT) for 16–24 hours balance yield and side-reaction minimization .

How do electron-withdrawing substituents (e.g., 4-fluoro vs. 4-CF₃) influence reactivity and solubility?

Q. Advanced

- Reactivity : Electron-withdrawing groups (e.g., -F, -CF₃) on the benzyl ring increase electrophilicity at the carbonyl carbon, accelerating nucleophilic attack but potentially reducing stability under basic conditions .

- Solubility : Fluorine substituents enhance lipophilicity, requiring optimized solvent systems (e.g., THF/DCM mixtures) during purification .

What are common side reactions in Boc-protected amino acid syntheses, and how are they mitigated?

Q. Advanced

- Boc-deprotection : Premature cleavage under basic or acidic conditions. Mitigation: Use mild bases (e.g., LiOH instead of NaOH) and monitor pH during hydrolysis .

- Racemization : Occurs during prolonged coupling or acidic workup. Mitigation: Use enantiomerically pure starting materials and low-temperature reactions .

- Byproduct formation : Unreacted DCC forms DCU (dicyclohexylurea), removed via filtration or aqueous washes .

How can conflicting literature data on reaction yields be reconciled for scale-up processes?

Q. Advanced

- Parameter screening : Systematic variation of solvent ratios, stoichiometry, and reaction times. For example, THF/water ratios >3:1 improve hydrolysis efficiency .

- DoE (Design of Experiments) : Statistical optimization identifies critical factors (e.g., catalyst loading, temperature) to maximize reproducibility .

What safety protocols are critical when handling intermediates with fluorine or Boc groups?

Q. Basic

- Ventilation : Use fume hoods to avoid inhalation of volatile reagents (e.g., DCM, benzylamines) .

- PPE : Gloves and lab coats to prevent skin contact with irritants (e.g., DMAP, fluorinated intermediates) .

- Storage : Moisture-sensitive Boc-protected compounds should be stored under nitrogen in desiccators .

What methodologies are recommended for designing analogs to study structure-activity relationships (SAR)?

Q. Advanced

- Bioisosteric replacement : Substitute 4-fluorobenzyl with 4-CF₃ or 4-Br to modulate electronic and steric properties .

- Fragment-based design : Introduce boronic acid (e.g., 4-boronophenyl) or acetyl groups for cross-coupling or hydrogen-bonding studies .

- Pharmacokinetic profiling : Phosphate prodrug strategies (e.g., esterification) to improve bioavailability .

How do researchers address low yields in the final coupling step of Boc-protected derivatives?

Q. Advanced

- Activation alternatives : Replace DCC with EDC·HCl or HATU for higher coupling efficiency with aromatic amines.

- Microwave-assisted synthesis : Shortens reaction time and improves yield for sterically hindered substrates .

What analytical challenges arise in characterizing fluorine-containing derivatives, and how are they resolved?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.